N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide
Description
N'-[(E)-(2,3,4-Trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide is a hydrazone derivative synthesized via condensation of 2,3,4-trimethoxybenzaldehyde with thiophene-2-carboxylic acid hydrazide. Its structure features a thiophene ring linked to a trimethoxyphenyl group through a hydrazone (C=N) bond. This compound belongs to a broader class of Schiff bases, which are studied for diverse applications, including medicinal chemistry and materials science. Below, we systematically compare this compound with structurally related derivatives, focusing on synthesis, physicochemical properties, and biological relevance.
Properties
Molecular Formula |
C15H16N2O4S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H16N2O4S/c1-19-11-7-6-10(13(20-2)14(11)21-3)9-16-17-15(18)12-5-4-8-22-12/h4-9H,1-3H3,(H,17,18)/b16-9+ |
InChI Key |
CACKKUSVBKLJAD-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC=CS2)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC=CS2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between 2,3,4-trimethoxybenzaldehyde and thiophene-2-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
The anticancer potential of thiophene-based compounds, including N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide, has been extensively researched. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A recent study evaluated the cytotoxicity of this compound against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 10.0 | |
| A549 (Lung Cancer) | 15.0 |
These results indicate that the compound has a promising anticancer profile with relatively low IC50 values across different cancer types.
Antimicrobial Activity
This compound has also shown significant antibacterial properties. Its efficacy against various bacterial strains makes it a candidate for further development in antimicrobial therapies.
Case Study: Antibacterial Efficacy
In a controlled study, the antibacterial activity of this compound was tested against clinical isolates of common pathogens:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| This compound | Salmonella typhi | 18 | |
| Bacillus subtilis | 20 | ||
| Escherichia coli | 15 |
These findings suggest that the compound exhibits moderate to strong antibacterial activity against specific strains.
Antioxidant Properties
The antioxidant capacity of thiophene derivatives is another area of interest. This compound has been evaluated for its ability to scavenge free radicals.
Antioxidant Activity Evaluation
The antioxidant properties were assessed using the ABTS method:
The compound exhibited significant inhibition activity compared to ascorbic acid, indicating its potential as an antioxidant agent.
Other Biological Activities
Beyond anticancer and antimicrobial activities, thiophene derivatives have been explored for various other biological applications:
- Antiviral Activity: Some studies suggest efficacy against viruses such as Hepatitis B.
- Enzyme Inhibition: The compound may inhibit specific enzymes relevant to neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
- Melting Points : Derivatives with trimethoxyphenyl groups exhibit higher melting points (e.g., 7h : 245°C; S15 : 250–252°C), attributed to enhanced intermolecular interactions (e.g., π-stacking, H-bonding) from methoxy substituents .
- Spectral Features :
Unique Features of the Target Compound
- Substituent Positioning : The 2,3,4-trimethoxy configuration on the phenyl ring may improve solubility and steric accessibility compared to 3,4,5-trimethoxy isomers (e.g., 7i , m.p. 254°C ).
Biological Activity
N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of the compound's synthesis, biological activity, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of thiophene-2-carbohydrazide with 2,3,4-trimethoxybenzaldehyde under acidic conditions. The reaction proceeds via a condensation mechanism leading to the formation of the desired hydrazone derivative. Characterization methods such as NMR and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays using HepG2 (human liver cancer) cell lines demonstrated significant cytotoxic effects. The compound exhibited an IC50 value in the low micromolar range (1.38 to 3.21 μM), indicating strong potency compared to standard chemotherapeutic agents .
Mechanism of Action:
- Apoptosis Induction: Flow cytometry analysis revealed that treatment with this compound leads to cell cycle arrest at the G2/M phase and increased apoptosis rates. Specifically, it was observed that early and late apoptotic cells significantly increased after treatment .
- Mitochondrial Membrane Potential (MMP): The compound was shown to decrease MMP and alter levels of apoptosis-related proteins such as Bcl-2 and p53, suggesting that its anticancer activity may be mediated through mitochondrial pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary studies indicate that it possesses moderate antibacterial effects against various strains of bacteria .
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Organism | IC50 (μM) | Mechanism |
|---|---|---|---|
| Anticancer | HepG2 | 1.38 - 3.21 | Apoptosis induction; MMP decrease |
| Antimicrobial | Various bacteria | Moderate | Disruption of bacterial cell walls |
Notable Research Findings
- Cytotoxicity Studies: A study reported that derivatives similar to this compound showed varying degrees of cytotoxicity with some derivatives outperforming traditional chemotherapeutics in terms of potency .
- Structure-Activity Relationship (SAR): The presence of methoxy groups on the phenyl ring appears to enhance biological activity by improving solubility and interaction with target proteins involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
